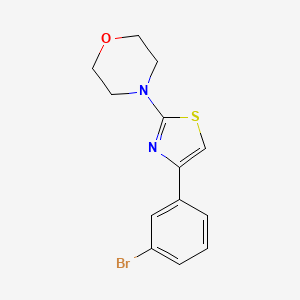
n4-(3-(1h-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine typically involves the condensation of a pyrazole derivative with a chloropyrimidine precursor. One common method includes:
Starting Materials: 3-(1H-Pyrazol-1-yl)propylamine and 6-chloropyrimidine-2,4-diamine.
Reaction Conditions: The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-fluoropyrimidine-2,4-diamine: Similar structure but with a fluorine atom instead of chlorine.
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-bromopyrimidine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-iodopyrimidine-2,4-diamine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine lies in its specific chlorine substitution, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.
Properties
Molecular Formula |
C10H13ClN6 |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
6-chloro-4-N-(3-pyrazol-1-ylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13ClN6/c11-8-7-9(16-10(12)15-8)13-3-1-5-17-6-2-4-14-17/h2,4,6-7H,1,3,5H2,(H3,12,13,15,16) |
InChI Key |
RWIATDIRGRWCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCNC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


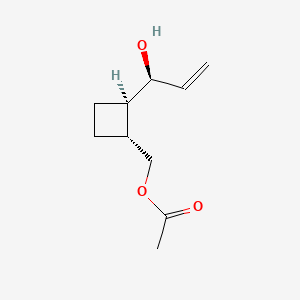
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
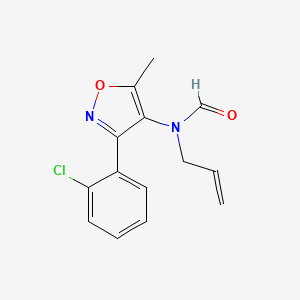
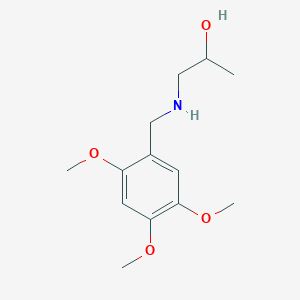
![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)


![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
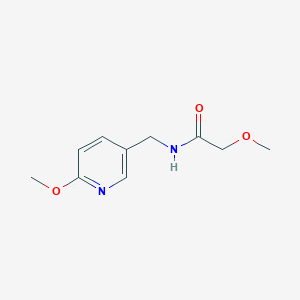

![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)
![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)
